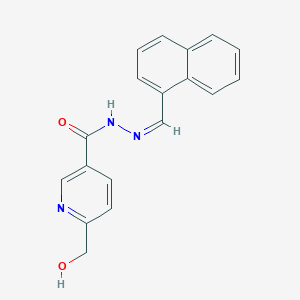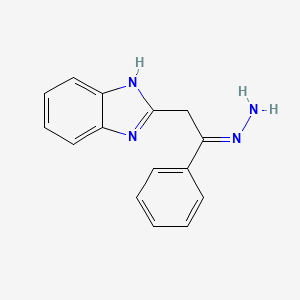![molecular formula C15H13ClN2O B5911449 N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide, also known as CHEB, is an organic compound that has been widely studied for its potential applications in various fields. CHEB is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13ClN2O. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their DNA synthesis. In cancer cells, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been found to induce apoptosis or programmed cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has also been shown to inhibit tumor growth and metastasis in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide is relatively unstable and can decompose over time, making it challenging to work with. Additionally, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide's mechanism of action is not fully understood, and further research is needed to elucidate its biological activities fully.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide, including the development of more potent analogs and the investigation of its potential therapeutic applications in various diseases. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide's potential as an antioxidant and anti-inflammatory agent should be further explored, and its effects on various signaling pathways should be investigated. Additionally, the development of novel drug delivery systems for N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide can be synthesized using different methods, including the reaction between 4-chlorobenzaldehyde and benzohydrazide in the presence of a catalyst such as acetic acid or sodium acetate. Another method involves the reaction between 4-chloroacetophenone and benzohydrazide in the presence of a base such as potassium carbonate. The resulting N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide product can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antibacterial, antifungal, and anticancer activities. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKFHOCRKFYCNI-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)

![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)

![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)